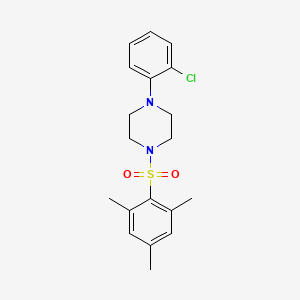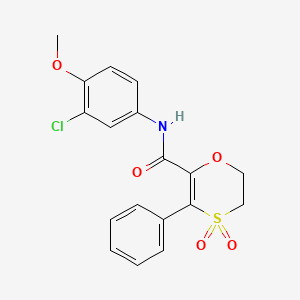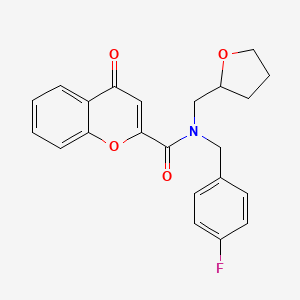![molecular formula C20H17ClN6O2S B12204742 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B12204742.png)
2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide is a complex organic compound that features a tetrazole ring, a quinoline moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorophenyl isothiocyanate with sodium azide under reflux conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with thiourea in the presence of a base such as sodium hydroxide.
Quinoline Moiety Attachment: The quinoline moiety is attached through a nucleophilic substitution reaction involving 2-hydroxyquinoline and an appropriate alkylating agent.
Final Coupling: The final step involves coupling the intermediate products using N-methylacetamide under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used to investigate cellular pathways and molecular interactions due to its unique structure.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide shares similarities with other tetrazole and quinoline derivatives.
Examples: Compounds like 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-methylacetamide and 2-hydroxyquinoline derivatives.
Uniqueness
Structural Uniqueness: The combination of a tetrazole ring, sulfanyl group, and quinoline moiety in a single molecule is unique.
Functional Uniqueness:
Properties
Molecular Formula |
C20H17ClN6O2S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O2S/c1-26(11-13-10-18(28)22-16-8-4-2-6-14(13)16)19(29)12-30-20-23-24-25-27(20)17-9-5-3-7-15(17)21/h2-10H,11-12H2,1H3,(H,22,28) |
InChI Key |
WMFRKEMZYXQJLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)CSC3=NN=NN3C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}butan-2-one](/img/structure/B12204663.png)

![2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B12204678.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204680.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12204700.png)
![N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]propanamide](/img/structure/B12204704.png)
![5-tert-butyl-N-(4-butylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204707.png)
![[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B12204709.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12204711.png)


![N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)ph enyl]acetamide](/img/structure/B12204740.png)


